REACTION_CXSMILES
|
[OH-].[Li+].[N+:3]([CH3:6])([O-:5])=[O:4].[F:7][C:8]([F:15])([F:14])[C:9](=[O:13])[CH:10]([CH3:12])[CH3:11].[O-]S([O-])(=O)=O.[Mg+2]>O.[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.C(OCC)C>[F:7][C:8]([F:15])([F:14])[C:9]([CH2:6][N+:3]([O-:5])=[O:4])([OH:13])[CH:10]([CH3:12])[CH3:11] |f:0.1,4.5,7.8|
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Name
|
|
Quantity
|
0.048 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C)C)=O)(F)F
|
Name
|
|
Quantity
|
0.485 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0.871 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The white suspension was stirred at 0° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting biphasic mixture was separated
|
Type
|
CUSTOM
|
Details
|
the more dense lower layer was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether (30 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The mixture was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
WASH
|
Details
|
eluting with 100% diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |